![molecular formula C10H11ClN2 B1393515 N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine CAS No. 1216775-82-4](/img/structure/B1393515.png)
N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine
Overview
Description
“N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine” is a derivative of indole . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Synthesis Analysis
The synthesis of indole derivatives involves multicomponent reactions (MCRs) which are generally high-yielding, operationally friendly, time- and cost-effective . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of the indole can be synthesized according to these seven positions .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to have anticancer properties, making them a valuable area of research for potential cancer treatments .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV-1 properties. For example, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives can also act as antioxidants. Their ability to neutralize harmful free radicals makes them a potential candidate for the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties. They can inhibit the growth of various types of bacteria and fungi, making them a potential resource for developing new antimicrobials .
Antitubercular Activity
Indole derivatives such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Antidiabetic Activity
Indole derivatives have also been studied for their antidiabetic properties. They have the potential to be developed into drugs for the treatment of diabetes .
properties
IUPAC Name |
1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-5,12-13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYICKPXVZBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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